N-(4-acetylphenyl)-4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide
Description
“N-(4-acetylphenyl)-4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-17(27)18-6-8-21(9-7-18)26-32(29,30)23-12-10-20(11-13-23)25-15-14-24(28)19-4-3-5-22(16-19)31-2/h3-16,25-26H,1-2H3/b15-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAADGUNUIQVTJW-PFONDFGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetylphenyl)-4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide” typically involves multi-step organic reactions. The process may start with the acetylation of aniline derivatives, followed by sulfonation and subsequent coupling reactions to introduce the methoxyphenyl and oxopropenyl groups. Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
“N-(4-acetylphenyl)-4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, sulfonamides are known for their antimicrobial properties. This compound could be investigated for its potential as an antibacterial or antifungal agent.
Medicine
Medicinally, sulfonamides have been used to treat bacterial infections
Industry
In the industrial sector, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound could be explored for similar applications.
Mechanism of Action
The mechanism of action of “N-(4-acetylphenyl)-4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide” would likely involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
“N-(4-acetylphenyl)-4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide” stands out due to its complex structure, which may confer unique biological activities and chemical reactivity compared to simpler sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
